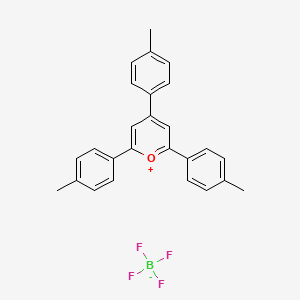

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

概要

説明

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a triarylpyrylium salt known for its applications in photocatalysis and material science. This compound is characterized by its ability to catalyze various chemical reactions under visible light, making it a valuable reagent in organic synthesis and industrial applications .

準備方法

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt typically involves the reaction of 2,4,6-triarylpyrylium salts with tetrafluoroboric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scale-up processes and flow chemistry techniques to produce the compound in larger quantities .

化学反応の分析

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt undergoes various types of chemical reactions, including:

Oxidation: This compound can act as a photocatalyst in oxidation reactions, converting substrates into their oxidized forms.

Reduction: It can also participate in reduction reactions under specific conditions.

Common reagents used in these reactions include organic solvents, nucleophiles, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific substrates and conditions used.

科学的研究の応用

Photocatalytic Applications

Overview : Photocatalysis involves the acceleration of chemical reactions using light-absorbing materials. The pyrylium salt can absorb visible light and initiate various organic transformations under mild conditions.

Case Study: Photocatalytic Rearrangement of O-Aryl Carbamothioates

- Objective : To assess the ability of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate as a photocatalyst for rearranging O-aryl carbamothioates to S-aryl carbamothioates.

- Method : The compound was irradiated with blue LED light at room temperature.

- Results : The reaction proceeded efficiently with high yields, showcasing a significant improvement over traditional methods that often require elevated temperatures or complex catalysts like palladium.

Mechanochemical Applications

Overview : Mechanochemistry refers to the study of chemical reactions driven by mechanical force. This approach aligns with green chemistry principles by reducing the need for solvents and hazardous reagents.

Case Study: Deaminative Arylation of Amides

- Objective : To develop a method for activating amide bonds using mechanochemical processes.

- Method : A mechanochemical protocol was employed to convert aromatic amines into biaryl ketones.

- Results : The study reported excellent yields and selectivity, indicating potential for industrial scalability in pharmaceutical applications.

Material Science Applications

Overview : The unique properties of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate make it suitable for various applications in material science.

Polymer Chemistry

- Application : The compound can initiate specific polymerization reactions under visible light.

- Mechanism : Upon light absorption, it generates reactive species that facilitate the polymerization process.

- Significance : This ability to promote polymerization under mild conditions enhances its utility in developing new materials.

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Photocatalysis | Rearrangement of O-Aryl Carbamothioates | High efficiency at room temperature; reduced energy requirements |

| Mechanochemistry | Deaminative Arylation of Amides | Excellent yields; potential for pharmaceutical applications |

| Material Science | Polymerization Initiation | Facilitates reactions under visible light; enhances material properties |

作用機序

The mechanism by which 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt exerts its effects involves the absorption of visible light, which excites the compound to a higher energy state. This excited state can then participate in various chemical reactions, transferring energy or electrons to substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

類似化合物との比較

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be compared with other similar compounds, such as:

2,4,6-Triphenylpyrylium tetrafluoroborate: Another triarylpyrylium salt used in photocatalysis.

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Known for its applications in stereoselective synthesis.

9-Mesityl-10-methylacridinium tetrafluoroborate: Used in photoredox catalysis.

The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective for certain types of photocatalytic reactions.

生物活性

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt (TTBP) is a significant compound in the realm of organic chemistry, particularly noted for its photocatalytic properties. As a member of the pyrylium salt family, TTBP exhibits unique biological activities that have been explored in various scientific studies. This article delves into the biological activity of TTBP, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TTBP is characterized by its triaryl structure with three para-tolyl groups attached to a pyrylium ring. The molecular formula is , and it possesses a tetrafluoroborate anion that enhances its stability and solubility in organic solvents . The positive charge on the pyrylium cation allows for effective delocalization of electrons, making it an excellent candidate for photocatalysis.

Photocatalytic Activity

TTBP has garnered attention for its role as a photocatalyst , particularly in facilitating chemical reactions under visible light. It has been shown to catalyze the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates at room temperature using blue LED light. This represents a significant advancement over traditional methods that often require harsh conditions.

The mechanism by which TTBP acts as a photocatalyst involves the absorption of light, leading to the excitation of electrons within the pyrylium cation. This process initiates various chemical transformations through energy transfer mechanisms. For instance, TTBP has been demonstrated to convert phenols to thiophenols effectively.

Research Findings and Case Studies

Recent studies have explored the diverse applications and biological implications of TTBP:

- Redox-Neutral 1,3-Dipolar Cycloaddition : TTBP has been utilized as both a dipolarophile and photosensitizer in reactions involving 2H-azirines under blue light irradiation. This method yielded tetrasubstituted pyrroles with notable efficiency (up to 65% yield) under mild conditions .

- Polymer Chemistry Applications : TTBP's ability to initiate polymerization reactions under visible light has been highlighted in various studies. Its electron-deficient nature allows it to act as a strong photooxidant, making it valuable in material science.

- Biochemical Properties : The compound has shown potential in facilitating biochemical reactions relevant to medicinal chemistry. Its ability to operate under mild conditions makes it suitable for biological applications where harsh environments could be detrimental.

Comparative Analysis with Similar Compounds

To understand TTBP's unique properties better, it is essential to compare it with other triarylpyrylium salts:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,4-Diphenylpyrylium tetrafluoroborate | Triarylpyrylium Salt | Less substituted; lower stability under light |

| 2-(4-Methylphenyl)-4-(4-methoxyphenyl)pyrylium tetrafluoroborate | Triarylpyrylium Salt | Different substituents affect reactivity |

| 1-(4-Methylphenyl)-3-(4-methoxyphenyl)pyrylium tetrafluoroborate | Triarylpyrylium Salt | Different configuration; varied photocatalytic activity |

The tri-substituted para-tolyl groups in TTBP enhance its stability and photocatalytic efficiency compared to its less substituted counterparts.

Safety and Handling

While TTBP exhibits promising biological activities, it is crucial to handle it with care due to potential acute toxicity upon inhalation or skin contact. Appropriate safety measures should be implemented when conducting experiments involving this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, and how are intermediates purified?

The compound is synthesized via cyclodehydration of 1,5-dicarbonyl precursors or by reacting 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols in acetic acid. Purification involves recrystallization from anhydrous solvents (e.g., dichloromethane/ether mixtures) under inert gas (N₂) to prevent hydrolysis. Characterization is performed via H/C NMR and mass spectrometry to confirm purity (>95%) .

Q. What photophysical properties make this salt suitable for photocatalysis?

The pyrylium core absorbs visible light ( nm) due to its conjugated π-system. Its singlet excited state () has a short lifetime (~4 ns), but methoxy-substituted derivatives (e.g., 2,4,6-tri(p-methoxyphenyl)pyrylium) extend absorption and enhance intersystem crossing (), enabling triplet-state reactivity .

Q. How is this compound applied in visible-light-mediated polymerization?

It acts as a photocatalyst in cationic RAFT polymerization, oxidizing chain-transfer agents to generate carbocations. Temporal control is achieved by modulating light exposure, enabling precise chain-length regulation (e.g., for p-methoxystyrene polymerization) .

Advanced Research Questions

Q. How do substituents on the aryl rings influence anion-π interactions and reactivity?

Electron-withdrawing groups (e.g., -CF₃) enhance anion binding via electrostatic and polarization effects, while electron-donating groups (e.g., -OCH₃) shift absorption spectra and alter redox potentials. Computational studies (DFT, CSD analysis) reveal substituent-dependent directionality and cooperativity in supramolecular assemblies .

Q. What mechanistic insights explain its role in redox-neutral cycloadditions?

In 1,3-dipolar cycloadditions with 2H-azirines, the pyrylium salt acts as both photosensitizer and dipolarophile. Photoexcitation generates an azaallenyl radical cation via single-electron transfer, followed by regioselective coupling with triarylpyranyl radicals. NMR and EPR studies confirm radical intermediates .

Q. How do crystallographic studies inform its use in anion-exchange materials?

X-ray structures reveal helical π-stacked frameworks with 1D channels accommodating BF₄⁻ counterions. Disordered solvent molecules within these channels enable solid-state anion diffusion, critical for nuclear waste remediation. Key interactions include C–H···F and π–π stacking .

Q. What experimental strategies resolve contradictions in photophysical data across derivatives?

Discrepancies in singlet lifetimes (e.g., 4 ns vs. extended lifetimes in methoxy derivatives) are addressed by time-resolved fluorescence and transient absorption spectroscopy. Solvent polarity and counterion effects (e.g., BF₄⁻ vs. ClO₄⁻) are systematically tested to isolate substituent contributions .

Q. How is computational modeling used to predict intermolecular interactions?

Ab initio calculations and CSD mining quantify interaction energies (e.g., -5 to -15 kJ/mol for anion-π contacts). Molecular dynamics simulations model cooperative effects in multi-component systems, validated by solution-phase NMR titration experiments .

Q. What safety protocols are critical for handling this compound?

It is classified as acutely toxic (Oral Cat. 4) and causes severe skin/eye irritation. Handling requires N95 masks, nitrile gloves, and fume hoods. Spills are neutralized with inert adsorbents (e.g., vermiculite), and waste is disposed via approved facilities .

Q. Methodological Tables

Table 1: Substituent Effects on Photophysical Properties

| Substituent | (nm) | Triplet Lifetime (µs) | Ref. | |

|---|---|---|---|---|

| -Ph | 425 | 0.1 | 0.05 | |

| -p-OCH₃ | 450 | 0.569 | 1.2 |

Table 2: Key Crystallographic Parameters

| Structure Feature | Channel Diameter (Å) | Anion Diffusion Rate (s⁻¹) | Ref. |

|---|---|---|---|

| Helical π-stacked framework | 6.8 |

特性

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOXOWBZXLPNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。